molecular formula C9H7ClO2 B1305844 2,3-Dihydro-1-benzofuran-5-carbonyl chloride CAS No. 55745-71-6

2,3-Dihydro-1-benzofuran-5-carbonyl chloride

Cat. No. B1305844
Key on ui cas rn: 55745-71-6
M. Wt: 182.6 g/mol
InChI Key: YQCKMNRXXRJGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03944551

Procedure details

To a solution of 8.2 g of 1-(2-pyrimidinyl)-piperazine and 5g of anhydrous triethylamine in 200 ml of anhydrous tetrahydrofuran, there were added dropwise a solution of 9.1 g of 5-coumaranyl carboxylic acid chloride in 20 ml of tetrahydrofuran. After the completion of the addition, the reaction mixture was heated at 60° C for 2 hours, then the so-formed precipitate was suction-filtered off. The filtrate was evaporated under reduced pressure and the crystalline residue was washed with water then recrystallized in 70 ml of ethanol. There were obtained 12 g of 1-(5-coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine, melting (K) at 149°-150° C.
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.C(N(CC)CC)C.[O:20]1[C:28]2[C:23](=[CH:24][C:25]([C:29](Cl)=[O:30])=[CH:26][CH:27]=2)[CH2:22][CH2:21]1>O1CCCC1>[O:20]1[C:28]2[C:23](=[CH:24][C:25]([C:29]([N:10]3[CH2:11][CH2:12][N:7]([C:2]4[N:3]=[CH:4][CH:5]=[CH:6][N:1]=4)[CH2:8][CH2:9]3)=[O:30])=[CH:26][CH:27]=2)[CH2:22][CH2:21]1

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
N1=C(N=CC=C1)N1CCNCC1
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9.1 g
Type
reactant
Smiles
O1CCC2=CC(=CC=C12)C(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the addition
FILTRATION
Type
FILTRATION
Details
the so-formed precipitate was suction-filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
WASH
Type
WASH
Details
the crystalline residue was washed with water
CUSTOM
Type
CUSTOM
Details
then recrystallized in 70 ml of ethanol

Outcomes

Product
Name
Type
product
Smiles
O1CCC2=CC(=CC=C12)C(=O)N1CCN(CC1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.